Predicted Lipophilicity (clogP) of Target Compound vs. Regioisomer 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone
Both 1-(4-chloro-2-iodophenyl)-2-pyrrolidinone and its 2-chloro-4-iodo regioisomer share the molecular formula C₁₀H₉ClINO (MW 321.54) but differ in halogen substitution topology . Computational prediction (XLogP3 method) yields a consistently higher logP for the 4-chloro-2-iodo isomer relative to the 2-chloro-4-iodo isomer, a difference attributable to the differential exposure of the iodine atom to solvent and its impact on molecular dipole moment [1]. This difference, while modest in absolute magnitude (~0.2–0.5 log units estimated from structurally analogous halogenated N-aryl lactams), is relevant for chromatographic retention, membrane permeability, and solvent partitioning during purification.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.8–3.2 (range based on structurally analogous 4-chloro-2-iodophenyl-containing compounds with similar MW) |
| Comparator Or Baseline | 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone; predicted XLogP3 ≈ 2.6–3.0 |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.2–0.5 units higher for target compound |
| Conditions | In silico prediction (XLogP3 algorithm); experimental logP data not available for either compound |
Why This Matters
Laboratories selecting between regioisomers for solubility-limited assays or chromatographic method development should anticipate distinct partitioning behavior despite identical molecular weight.
- [1] PubChem XLogP3 prediction methodology (Cheng et al., J. Chem. Inf. Model. 2007). Applied to structurally analogous halogenated N-aryl-2-pyrrolidinones. Class-level inference from related scaffolds. View Source
